molecular formula C8H9BO3 B1303758 2,3-Dihydrobenzofuran-5-boronic acid CAS No. 227305-69-3

2,3-Dihydrobenzofuran-5-boronic acid

Cat. No. B1303758
M. Wt: 163.97 g/mol
InChI Key: ZIXLJHSFAMVHPC-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-5-boronic acid is a chemical compound that is part of a broader class of organoboron compounds. These compounds are of significant interest in organic chemistry due to their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The boronic acid functional group is known for its ability to undergo transmetalation in cross-coupling reactions, which is a cornerstone of modern synthetic chemistry.

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex, involving multiple steps and regioselective processes. For instance, boron 4-methoxy-2-furanolates, which are structurally related to 2,3-dihydrobenzofuran-5-boronic acid, can be generated in situ from 4-O-methyl tetronates and undergo regioselective hydroxyalkylations with aldehydes. The resulting products can be further oxidized to yield 3-acyl-4-O-methyl tetronates . This demonstrates the synthetic versatility of boronic acid derivatives and their potential as intermediates in the synthesis of more complex molecules.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can exhibit a range of conformations due to their ability to undergo tautomeric rearrangements. For example, functionalized 2-formylphenylboronic acids can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. X-ray analyses have shown that these structures can vary from planar open forms to twisted conformers and cyclic oxaborole derivatives . These structural variations can significantly influence the reactivity and properties of the compounds.

Chemical Reactions Analysis

Boronic acids are known for their participation in various chemical reactions. They can act as Lewis acids and form complexes with Lewis bases, such as in the case of frustrated Lewis pairs, where a sterically hindered Lewis base and a Lewis acid remain unquenched and reactive . This reactivity can lead to the activation of small molecules like dihydrogen and tetrahydrofuran. The ability of boronic acids to engage in such reactions makes them valuable tools in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be influenced by their molecular structure and the presence of substituents. For example, the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues has been studied, revealing insights into their redox properties, acidity, and bond dissociation enthalpies . These properties are crucial for understanding the behavior of boronic acids in biological systems and their potential applications in pharmaceuticals and materials science.

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids, including 2,3-Dihydrobenzofuran-5-boronic acid, are increasingly used in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
  • Synthesis of Halogenated DHBs

    • Field : Organic Chemistry
    • Application Summary : The presence of aryl bromides is compatible with the synthesis of 2,3-Dihydrobenzofuran-5-boronic acid, enabling the construction of halogenated DHBs .
    • Methods of Application : The synthesis can be further elaborated via traditional transition-metal catalyzed coupling reactions .
    • Results : This method allows for the production of halogenated DHBs .
  • Catalysts for Regioselective Activation

    • Field : Organic Chemistry
    • Application Summary : Boronic acids have been used as catalysts for regioselective activation of polyols or epoxide opening .
    • Methods of Application : The boronic acids are used as building blocks in double Suzuki coupling .
    • Results : This method allows for the regioselective activation of polyols or epoxide opening .
  • Sensors and Fluorescent Emitters

    • Field : Analytical Chemistry
    • Application Summary : Boronic acids are used in sensors and as fluorescent emitters .
    • Methods of Application : The boronic acids are used in the construction of sensing systems .
    • Results : This application allows for the development of novel detection methodologies .
  • Anticancer Activities

    • Field : Medicinal Chemistry
    • Application Summary : Some substituted benzofurans, which could potentially include 2,3-Dihydrobenzofuran-5-boronic acid, have shown significant anticancer activities .
    • Methods of Application : These compounds are tested on different types of cancer cells .
    • Results : Significant cell growth inhibitory effects have been observed .
  • Electrophoresis of Glycated Molecules
    • Field : Biochemistry
    • Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
    • Methods of Application : The boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
    • Results : This method allows for the separation and analysis of glycated molecules .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXLJHSFAMVHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945405
Record name 2,3-Dihydro-1-benzofuran-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-5-boronic acid

CAS RN

227305-69-3
Record name 2,3-Dihydrobenzofuran-5-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227305-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-benzofuran-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1-benzofuran-5-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Simonova, L Havran, M Fojta… - Collection of …, 2015 - cccc.uochb.cas.cz
Nucleic acids have been extensively studied with a number of different techniques in last decades due to their important roles in life. Detection of specific DNA sequences can be used …
Number of citations: 0 cccc.uochb.cas.cz
A Simonova - 2018 - dspace.cuni.cz
The aim of my thesis was the synthesis of the modified 2'-deoxyribonucleoside triphosphates (dNTPs) bearing electrochemically oxidizable labels and their incorporation into DNA for …
Number of citations: 0 dspace.cuni.cz
TG Atere, OA Akinloye, RN Ugbaja… - Journal of Applied …, 2017 - researchgate.net
Diabetes mellitus continues to exist as one of the world’s commonest chronic diseases, and the incidence of diabetes is presumed to grow steadily. With the associated adverse side …
Number of citations: 3 www.researchgate.net
AQ Ramle, ERT Tiekink - Organic & biomolecular chemistry, 2023 - pubs.rsc.org
Dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks, for example in pharmaceuticals, materials and structural chemistry. However, the development of …
Number of citations: 5 pubs.rsc.org
JA Zorn - 2012 - search.proquest.com
Most proteases are expressed as inactive precursors, known as zymogens. Studies to explore zymogen activation can further elucidate biological regulatory mechanisms and lead to …
Number of citations: 2 search.proquest.com

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